molecular formula C8H16O4S B2570623 2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers CAS No. 2460757-01-9

2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers

Cat. No.: B2570623
CAS No.: 2460757-01-9
M. Wt: 208.27
InChI Key: NKDYLILFJRPJEH-UHFFFAOYSA-N
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Description

2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyethyl groups attached to a thiolane ring, which is further stabilized by a dione functional group. The mixture of diastereomers adds to the complexity and versatility of this compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers typically involves the reaction of thiolane derivatives with hydroxyethyl reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where thiolane is reacted with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to separate the desired diastereomers and achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dione functional group can be reduced to form hydroxyl groups, leading to the formation of thiolane diols.

    Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as alkoxides and carboxylates are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, thiolane diols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers exerts its effects involves interactions with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The thiolane ring and dione functional group can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-bis(hydroxymethyl)furan: A bio-based diol with applications in polymer synthesis.

    2,5-furandicarboxylic acid: Used as a monomer for producing sustainable polymers.

    5-hydroxymethylfurfural: A versatile platform chemical derived from biomass.

Uniqueness

2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers stands out due to its unique thiolane ring structure combined with hydroxyethyl and dione functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[5-(2-hydroxyethyl)-1,1-dioxothiolan-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4S/c9-5-3-7-1-2-8(4-6-10)13(7,11)12/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDYLILFJRPJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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